![molecular formula C10H12N2S2 B14310915 [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile CAS No. 112424-99-4](/img/structure/B14310915.png)
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is an organic compound with the molecular formula C10H12N2S2 It is known for its unique structure, which includes two methylsulfanyl groups attached to a pent-1-en-3-ylidene backbone, and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pent-1-en-3-ylidene precursor with methylsulfanyl reagents in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, [1-ethyl-3,3-bis(methylthio)-2-propenylidene]: Similar structure but with an ethyl group instead of a pentyl group.
Dodecylbenzene sulfonate: Contains sulfonate groups and is used in different applications.
Uniqueness
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
112424-99-4 |
|---|---|
Fórmula molecular |
C10H12N2S2 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
2-[1,1-bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H12N2S2/c1-4-8(9(6-11)7-12)5-10(13-2)14-3/h5H,4H2,1-3H3 |
Clave InChI |
YYQLXXOJAICCAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C#N)C#N)C=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
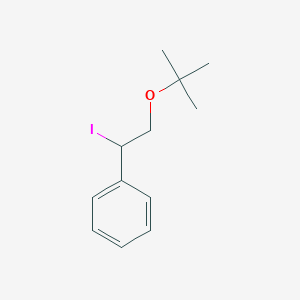

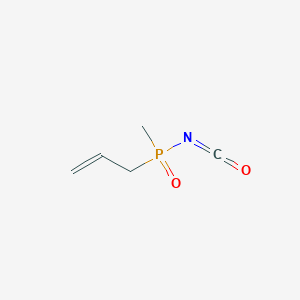
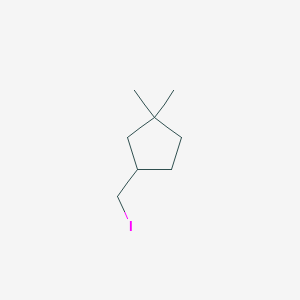

![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)

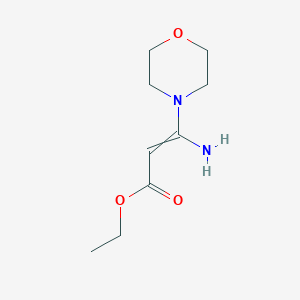

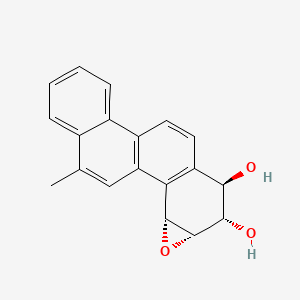
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)

